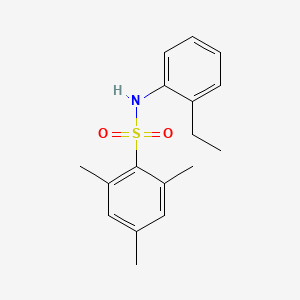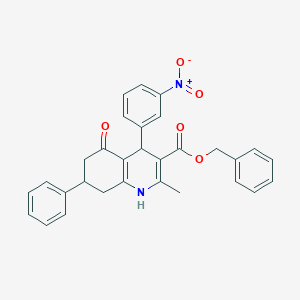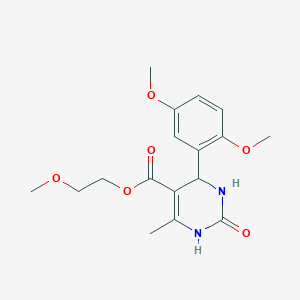![molecular formula C18H15N3O3 B5009758 5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009758.png)
5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BAPPM, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BAPPM is a versatile compound that exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development.
作用机制
The mechanism of action of BAPPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BAPPM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. BAPPM has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of pro-inflammatory cytokines. In addition, BAPPM has been shown to inhibit the activity of caspases, a family of enzymes involved in apoptosis, leading to the induction of cell death.
Biochemical and Physiological Effects:
BAPPM exhibits a wide range of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, BAPPM has been shown to induce apoptosis and inhibit cell proliferation by inducing DNA damage and inhibiting topoisomerase II activity. In immune cells, BAPPM has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB activity. In neurons, BAPPM has been shown to protect against oxidative stress and apoptosis by activating various signaling pathways.
实验室实验的优点和局限性
BAPPM has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, BAPPM exhibits a wide range of biological activities, making it a versatile compound for drug discovery and development. However, BAPPM also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on BAPPM, including the identification of its molecular targets and the development of more potent and selective derivatives. In addition, further studies are needed to investigate the potential side effects and toxicity of BAPPM, as well as its pharmacokinetic and pharmacodynamic properties. Moreover, BAPPM has potential applications in various fields such as cancer, inflammation, and neurodegenerative diseases, and further studies are needed to explore its therapeutic potential in these areas.
合成方法
BAPPM can be synthesized using a variety of methods, but the most commonly used method involves the reaction of benzylamine and ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization to yield BAPPM as a white solid. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
BAPPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, BAPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in various diseases, and BAPPM has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, BAPPM has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16-15(12-19-11-13-7-3-1-4-8-13)17(23)21(18(24)20-16)14-9-5-2-6-10-14/h1-10,12,23H,11H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXIKJLEJYMWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5009707.png)
![1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone](/img/structure/B5009710.png)
![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)amino]methyl}phenol hydrochloride](/img/structure/B5009716.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B5009717.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
![ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5009723.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide](/img/structure/B5009728.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-pentenamide](/img/structure/B5009732.png)

![2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5009736.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5009757.png)